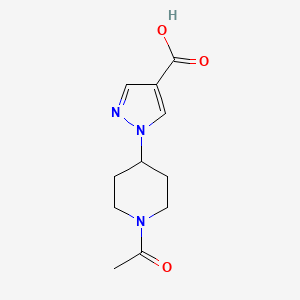

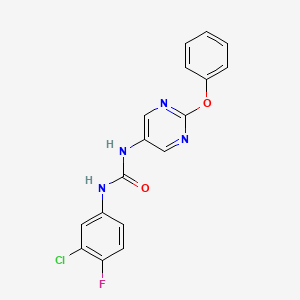

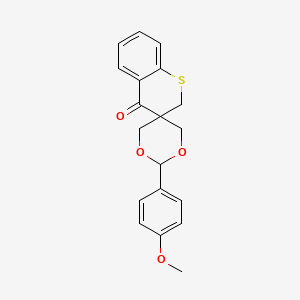

![molecular formula C9H7N3 B2994778 4-[Amino(cyano)methyl]benzonitrile CAS No. 760130-79-8](/img/structure/B2994778.png)

4-[Amino(cyano)methyl]benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-[Amino(cyano)methyl]benzonitrile, also known as 4-Aminobenzonitrile, is an organic chemical compound with the molecular formula C7H6N2 . It is used as an amino substituted benzonitrile with hypotensive activity and as a radioprotective agent . It is also used as a derivatization reagent in capillary zone electrophoretic analysis of aldoses, ketoses, and uronic acid .

Synthesis Analysis

4-Aminobenzonitrile has been used in the synthesis of methacrylic monomers containing pendant azobenzene structures and polythiophenes containing an azobenzene moiety in the side chain . It has also been used as a derivatization reagent in capillary zone electrophoretic analysis of aldoses, ketoses, and uronic acid .Molecular Structure Analysis

The molecular structure of 4-Aminobenzonitrile consists of a benzene ring with an amino group (-NH2) and a nitrile group (-CN) attached to it . The molecular weight of this compound is 118.1359 .Chemical Reactions Analysis

4-Aminobenzonitrile can undergo various chemical reactions. For instance, it can be reduced to primary amines using diisopropylaminoborane in the presence of a catalytic amount of lithium borohydride .Physical And Chemical Properties Analysis

4-Aminobenzonitrile is a solid substance with a melting point of 83-85 °C (lit.) . It is soluble in ethyl acetate, dichloromethane, and chloroform, but insoluble in water .Scientific Research Applications

Environmental Impact and Detection

- Degradation and Environmental Presence : Research on various organic compounds, including nitriles, has shown the importance of understanding their degradation pathways and environmental impact. For instance, the study of acetaminophen degradation via advanced oxidation processes provides insights into the fate of similar chemical structures in water treatment systems and their potential toxicological impact (Qutob et al., 2022).

Pharmaceutical Applications

- Drug Synthesis and Stability : Compounds with structures similar to 4-[Amino(cyano)methyl]benzonitrile have been explored for their potential in drug synthesis and as intermediates in pharmaceutical applications. The stability of these compounds under various conditions is crucial for their effective use in medicine (Barchańska et al., 2019).

Biochemical Research

- Amino Acid Metabolism : Understanding the metabolism and biochemical roles of amino acids can provide insights into how derivatives of benzonitrile might interact in biological systems. Studies on methionine, for instance, highlight the complex interplay of amino acids in health and disease, potentially informing research on related compounds (Brosnan et al., 2007).

Safety and Hazards

Mechanism of Action

Mode of Action

It is known that benzonitrile derivatives can react with amines to afford n-substituted benzamides after hydrolysis . This suggests that 4-[Amino(cyano)methyl]benzonitrile may interact with its targets in a similar manner, leading to changes in their function.

Biochemical Pathways

It has been used as a derivatization reagent in capillary zone electrophoretic analysis of aldoses, ketoses, and uronic acid . This suggests that it may interact with these biochemical pathways.

Result of Action

It has been used as a derivatization reagent in capillary zone electrophoretic analysis of aldoses, ketoses, and uronic acid . This suggests that it may have an impact on these molecules at the molecular and cellular level.

Biochemical Analysis

. .

Biochemical Properties

4-[Amino(cyano)methyl]benzonitrile is an important intermediate in the preparation of numerous compounds via transformations such as hydrolysis, hydration, reduction, cycloadditions, and nucleophilic additions

Molecular Mechanism

It is known to participate in various chemical transformations, which may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in various metabolic pathways due to its role as an intermediate in the synthesis of numerous compounds

Properties

IUPAC Name |

4-[amino(cyano)methyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3/c10-5-7-1-3-8(4-2-7)9(12)6-11/h1-4,9H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPNCFEYGENCIMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(C#N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

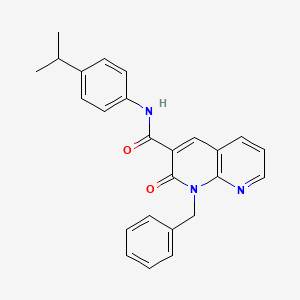

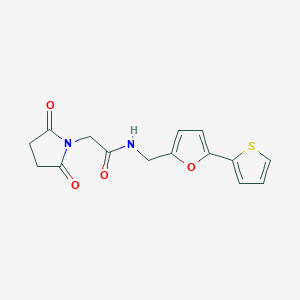

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2994707.png)

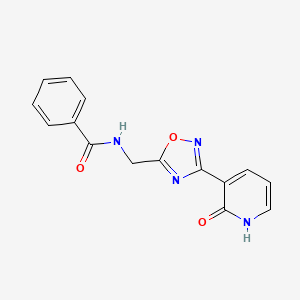

![N-(3,5-dimethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2994709.png)

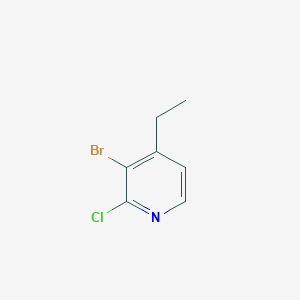

![8-(5,7-dichloro-3-methylbenzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2994714.png)